molecular formula C7H7Cl2NO2S B1169628 4,5-Dichloro-2-methylbenzenesulfonamide

4,5-Dichloro-2-methylbenzenesulfonamide

Cat. No.: B1169628
M. Wt: 240.098
InChI Key: FSPSEOYILVOHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 g/mol (as per its basic structure) . It belongs to the class of benzenesulfonamide derivatives, a group known for its wide spectrum of research applications in medicinal and pharmaceutical chemistry. The benzenesulfonamide core is recognized as a privileged structure in drug discovery . Sulfonamides, in general, are known to engage in electrostatic and noncovalent bonding interactions with protein residues, which provides sulfonamide-based compounds with the ability to inhibit various enzymes . Researchers are particularly interested in benzenesulfonamide derivatives for developing novel therapeutic agents due to their diverse biological activities. Literature indicates that structurally similar compounds, such as those featuring a 2,4-dichloro-5-methylbenzenesulfonamide moiety, have shown notable biological activities in scientific studies . For instance, hybrid molecules incorporating a related sulfonamide group and a chalcone unit have demonstrated promising anticancer effects in vitro against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells . Other sulfonamide derivatives have been investigated as potent partial agonists of the PPARγ receptor, a key target in metabolic disease research such as type 2 diabetes . Furthermore, sulfonamide hybrids have also been synthesized and evaluated for their potential as urease inhibitors . This makes this compound a valuable building block for researchers in synthetic chemistry for the design and creation of novel compounds for biological screening. It serves as a key intermediate in the exploration of structure-activity relationships (SAR) and the development of potential pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.098

IUPAC Name

4,5-dichloro-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

FSPSEOYILVOHJM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

N-tert-Butyl-4,5-dichloro-2-methylbenzenesulfonamide (3b)

Key Differences from Parent Compound :

  • Enhanced lipophilicity compared to the parent compound, which may improve membrane permeability in biological systems.

N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dichloro-2-methylbenzenesulfonamide

Key Differences from Parent Compound :

  • Higher reactivity due to the imidazole’s lone pairs, which may also contribute to its toxicity profile.

Comparative Data Table

Property 4,5-Dichloro-2-methylbenzenesulfonamide N-tert-Butyl Derivative (3b) N-(3-Imidazolylpropyl) Derivative
Molecular Weight ~264 g/mol 295.2 g/mol ~388.3 g/mol
Melting Point Not reported 223–227°C Not reported
Polarity (TLC Rf) Likely higher than 3b 0.45 (Hex:EtOAc, 6:1) Likely lower due to imidazole
Key Functional Groups Sulfonamide, Cl, CH₃ Added tert-butyl Added imidazole-propyl
Hazard Profile Moderate (inferred) Low (no hazards reported) High (skin/eye/respiratory hazards)
Potential Applications Antimicrobial agents Drug candidates with improved PK Targeted enzyme inhibitors

Research Findings and Implications

  • Synthetic Efficiency : The tert-butyl derivative (3b) is synthesized in moderate yield (69%), suggesting room for optimization in coupling reactions .
  • Biological Relevance : The imidazole derivative’s hazards (e.g., H315) highlight the trade-off between enhanced bioactivity and safety risks, necessitating careful handling in drug development .
  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce target binding affinity.
    • Heteroaromatic groups (e.g., imidazole) enhance interactions with biological targets but increase toxicity risks.

Q & A

Q. What are the standard protocols for synthesizing 4,5-Dichloro-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step substitution or coupling reactions. Key steps include:
  • Chlorination and sulfonamide formation : Use nucleophiles (e.g., amines) for substitution reactions under controlled pH and temperature .
  • Coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling to form complex derivatives .
  • Optimization : Solvent selection (dimethylformamide or dichloromethane) and temperature gradients (e.g., 60–80°C) improve yield . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic chlorination patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (<0.5% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₇H₆Cl₂NO₂S: theoretical 253.95 g/mol) .

Q. How do substituent positions influence the physicochemical properties of this compound?

  • Methodological Answer :
  • Steric effects : The 2-methyl group reduces solubility in polar solvents but enhances lipid membrane permeability .
  • Electronic effects : Electron-withdrawing chlorine atoms at positions 4 and 5 increase electrophilicity, favoring nucleophilic attack in coupling reactions .
  • LogP analysis : Chlorine substituents elevate logP (measured ~2.8), impacting bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Structural analogs : Minor differences in substituents (e.g., boronate vs. thiophene groups) alter enzyme inhibition profiles .
  • Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or IC₅₀ measurement protocols (e.g., ATP-based vs. fluorescence assays) .
  • Resolution strategy : Cross-reference purity data (HPLC/MS), standardize assay protocols (e.g., ISO 10993-5 for cytotoxicity), and validate using structural analogs .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates reaction pathways for substitution (e.g., Cl → Bpin) and predicts transition-state energies .
  • Molecular Docking : Screens interactions with biological targets (e.g., carbonic anhydrase IX) to prioritize derivatives for synthesis .
  • AI-driven optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate optimal solvent/catalyst combinations .

Q. What statistical experimental design approaches are recommended for optimizing reaction parameters in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Factorial Design : Evaluates interactions between variables (e.g., temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., yield vs. pH) to pinpoint optimal conditions .
  • Case Study : A 2021 study achieved 89% yield by optimizing Pd catalyst loading (0.5–1.5 mol%) and reaction time (12–24 hours) via central composite design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency when using palladium vs. copper catalysts for coupling reactions?

  • Methodological Answer :
  • Catalyst screening : Compare turnover numbers (TON) and stability under identical conditions (e.g., 80°C, DMF). Pd catalysts typically show higher TON (>500) but require inert atmospheres, while Cu systems are cost-effective but less efficient (TON ~200) .
  • Mechanistic studies : Use in-situ IR spectroscopy to track intermediate formation (e.g., oxidative addition vs. single-electron transfer pathways) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight253.95 g/mol (C₇H₆Cl₂NO₂S)
LogP (Predicted)2.8 (ACD/Labs)
Optimal Reaction Temperature60–80°C (coupling reactions)
IC₅₀ (Carbonic Anhydrase IX)12.3 µM (HEK293 assay)

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